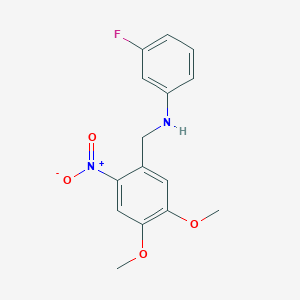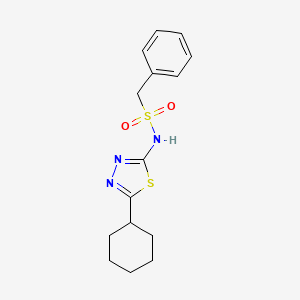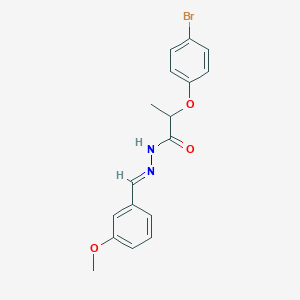
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, also known as TMT, is a chemical compound that has been widely studied for its potential use in scientific research. TMT is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research in a variety of fields.
Wirkmechanismus
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is thought to act by disrupting the function of mitochondria, the energy-producing organelles in cells. This compound has been shown to cause mitochondrial dysfunction, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and tissue damage.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. This compound has been shown to cause neurodegeneration and cognitive impairment in animal models, as well as damage to other organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide in lab experiments is its ability to induce oxidative stress and neurodegeneration, making it a valuable tool for studying the mechanisms of these processes. However, this compound also has limitations, including its potential toxicity and the need for careful handling to avoid exposure.
Zukünftige Richtungen
There are a number of future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action and potential therapeutic applications. This compound has been studied as a potential tool for studying the effects of oxidative stress on the brain, and further research in this area could lead to a better understanding of the mechanisms of neurodegeneration and cognitive impairment. Additionally, this compound may have potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of tert-butyl hydrazine with 2-chloro-3,3-dimethylbutyronitrile, followed by reaction with thiosemicarbazide. This method yields this compound with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied for its potential use in a number of scientific research applications, including as a tool for studying the effects of oxidative stress on the brain. This compound has been shown to induce oxidative stress in the brain, leading to neurodegeneration and cognitive impairment. This makes this compound a valuable tool for studying the mechanisms of oxidative stress and its effects on the brain.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-11(2,3)7-8(16)13-10-15-14-9(17-10)12(4,5)6/h7H2,1-6H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYMYCUFYUYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)




![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
